molecular formula C11H10Cl2N2O5 B1197969 Dehydrochloramphenicol CAS No. 26367-75-9

Dehydrochloramphenicol

Cat. No.: B1197969
CAS No.: 26367-75-9
M. Wt: 321.11 g/mol
InChI Key: ZMCQNNUYRHSMAB-UHFFFAOYSA-N
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Description

Dehydrochloramphenicol is a bacterial metabolite of chloramphenicol, a broad-spectrum antibiotic. Structurally, it is characterized by the absence of a hydroxyl group at the C3 position and the presence of a propiophenone moiety (Figure 1), which distinguishes it from the parent compound . This metabolite is produced by intestinal bacteria through oxidative deamination and dehydrogenation of chloramphenicol . Unlike chloramphenicol, this compound exhibits greater stability in blood, enabling it to reach bone marrow cells, where it inhibits myeloid colony growth and induces DNA damage via nitroreduction pathways . Its cytotoxicity is reported to be over 20-fold higher than chloramphenicol, making it a critical candidate in studies of drug-induced aplastic anemia and leukemia .

Properties

CAS No.

26367-75-9

Molecular Formula

C11H10Cl2N2O5

Molecular Weight

321.11 g/mol

IUPAC Name

2,2-dichloro-N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18)

InChI Key

ZMCQNNUYRHSMAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Synonyms

dehydrochloramphenicol
DH-CAP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Chloramphenicol
  • Structure : Contains a dichloroacetamide group, a p-nitrophenyl ring, and a 1,3-propanediol backbone.
  • Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammals, it disrupts mitochondrial ribosomes, leading to hematotoxicity .
  • Toxicity : Associated with dose-dependent bone marrow suppression and rare but fatal aplastic anemia .
Nitrosochloramphenicol
  • Structure: A nitroso (-NO) derivative formed via microbial nitroreduction of chloramphenicol.
  • Mechanism : Reacts rapidly with glutathione (GSH) in blood, limiting its systemic availability .
  • Toxicity : Highly reactive but short-lived; implicated in bone marrow toxicity in vitro but less relevant in vivo due to rapid degradation .
Florfenicol and Thiamphenicol
  • Structure : Fluorinated (florfenicol) and methyl-sulfonyl (thiamphenicol) analogs of chloramphenicol.
  • Mechanism : Retain antibacterial activity but lack the p-nitro group, reducing hematotoxicity .

Pharmacokinetic and Toxicological Profiles

Compound Stability in Blood Metabolic Pathway Cytotoxicity (vs. Chloramphenicol) DNA Damage Potential
Dehydrochloramphenicol High Nitroreduction in marrow >20x higher High (single-strand breaks)
Chloramphenicol Moderate Hepatic glucuronidation Baseline Moderate (mitochondrial dysfunction)
Nitrosochloramphenicol Low (sec) Rapid GSH conjugation ~50x higher in vitro Low (limited exposure)
Florfenicol High Hepatic oxidation Negligible None reported

Mechanistic Divergences in Toxicity

  • This compound :
    • Undergoes aerobic nitroreduction in bone marrow, generating free radicals that cause DNA single-strand breaks .
    • Directly suppresses CFU-GM (myeloid progenitor) growth at concentrations ≥10 μM .
  • Chloramphenicol :
    • Inhibits mitochondrial protein synthesis, leading to megaloblastic anemia and reversible bone marrow suppression .
  • Nitrosochloramphenicol :
    • Forms covalent adducts with cellular proteins but is detoxified within seconds in blood, limiting systemic effects .

Clinical and Regulatory Implications

  • This compound’s stability and genotoxicity have led to strict regulatory limits for chloramphenicol in food-producing animals (e.g., EU’s 0.3 µg/kg threshold) .
  • Florfenicol and thiamphenicol are preferred in veterinary medicine due to their retained efficacy and reduced hematological risks .

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